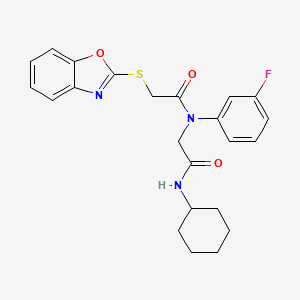

2-(Benzooxazol-2-ylsulfanyl)-N-cyclohexylcarbamoylmethyl-N-(3-fluoro-phenyl)-acetamide

Description

The compound 2-(Benzooxazol-2-ylsulfanyl)-N-cyclohexylcarbamoylmethyl-N-(3-fluoro-phenyl)-acetamide is a structurally complex acetamide derivative characterized by three key moieties:

- A benzooxazol-2-ylsulfanyl group, which incorporates a fused benzene and oxazole ring system with a sulfur-linked substituent.

- A cyclohexylcarbamoylmethyl group, introducing a cyclohexane ring and carbamoyl functionality.

- An N-(3-fluorophenyl) substitution on the acetamide backbone.

Properties

Molecular Formula |

C23H24FN3O3S |

|---|---|

Molecular Weight |

441.5 g/mol |

IUPAC Name |

2-(N-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]-3-fluoroanilino)-N-cyclohexylacetamide |

InChI |

InChI=1S/C23H24FN3O3S/c24-16-7-6-10-18(13-16)27(14-21(28)25-17-8-2-1-3-9-17)22(29)15-31-23-26-19-11-4-5-12-20(19)30-23/h4-7,10-13,17H,1-3,8-9,14-15H2,(H,25,28) |

InChI Key |

DCGBWGOOLFEARR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NC(=O)CN(C2=CC(=CC=C2)F)C(=O)CSC3=NC4=CC=CC=C4O3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzooxazol-2-ylsulfanyl)-N-cyclohexylcarbamoylmethyl-N-(3-fluoro-phenyl)-acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the benzooxazole ring followed by the introduction of the sulfanyl group. The cyclohexylcarbamoylmethyl and fluoro-phenyl groups are then introduced through subsequent reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

2-(Benzooxazol-2-ylsulfanyl)-N-cyclohexylcarbamoylmethyl-N-(3-fluoro-phenyl)-acetamide can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The fluoro-phenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Benzooxazol-2-ylsulfanyl)-N-cyclohexylcarbamoylmethyl-N-(3-fluoro-phenyl)-acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzooxazole ring and the fluoro-phenyl group can play crucial roles in binding to these targets, while the cyclohexylcarbamoylmethyl group may influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Physicochemical and Functional Analysis

Table 1: Comparative Data for Selected Compounds

*Estimated based on structural components.

Research Implications and Structure-Activity Relationships (SAR)

- Role of Fluorine: The 3-fluorophenyl group in the target compound likely enhances bioavailability and metabolic resistance compared to non-fluorinated analogs, as seen in trifluorophenyl derivatives .

- Cyclohexylcarbamoylmethyl Group : Introduces significant hydrophobicity, which may improve blood-brain barrier penetration but reduce aqueous solubility.

- Heterocycle Impact : Benzooxazole derivatives generally exhibit higher polarity than benzothiazoles due to the oxygen atom, affecting solubility and target interactions .

Biological Activity

2-(Benzooxazol-2-ylsulfanyl)-N-cyclohexylcarbamoylmethyl-N-(3-fluoro-phenyl)-acetamide is a complex organic compound with significant potential in medicinal chemistry. Its structural features suggest a variety of biological activities, particularly in the realms of anticancer and antimicrobial effects. This article reviews the biological activity of this compound, drawing on diverse research findings and case studies.

Chemical Structure and Properties

- Molecular Formula : C23H25N3O3S

- Molecular Weight : 423.5 g/mol

- CAS Number : 475114-10-4

The compound features a benzooxazole moiety linked to a cyclohexyl group through a carbamoylmethyl chain, along with an acetamide functional group. The presence of sulfur and fluorine atoms in its structure enhances its potential biological interactions.

Biological Activity Overview

Preliminary studies indicate that 2-(Benzooxazol-2-ylsulfanyl)-N-cyclohexylcarbamoylmethyl-N-(3-fluoro-phenyl)-acetamide exhibits notable biological activities. Compounds with benzooxazole structures are often associated with various pharmacological effects, including:

-

Antitumor Activity :

- Research has shown that derivatives similar to this compound can inhibit tumor cell proliferation in various cancer cell lines, such as A549 (lung cancer) and HCC827 (non-small cell lung cancer) .

- In vitro assays have demonstrated that certain benzooxazole derivatives exhibit IC50 values indicating effective cytotoxicity against these cancer cell lines.

- Antimicrobial Activity :

-

Mechanism of Action :

- The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its interaction with DNA and protein targets may play a crucial role in its antitumor properties.

Comparative Analysis with Similar Compounds

The uniqueness of 2-(Benzooxazol-2-ylsulfanyl)-N-cyclohexylcarbamoylmethyl-N-(3-fluoro-phenyl)-acetamide can be highlighted through comparison with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 2-(1,3-benzoxazol-2-ylsulfanyl)-N-phenylacetamide | C15H18N2O2S | Lacks cyclohexyl group | Antimicrobial |

| N-(4-acetyl-phenyl)-2-(benzooxazol-2-ylsulfanyl)-acetamide | C16H18N2O3S | Contains acetyl group | Anticancer |

| N-cyclohexylbenzothiazole-2-sulfenamide | C14H17N3S | Different heterocyclic structure | Enzyme inhibition |

This table illustrates how the combination of functional groups in the target compound may enhance its biological activity compared to simpler analogs.

Case Studies and Research Findings

-

Antitumor Efficacy :

- A study conducted on various synthesized compounds indicated that those containing the benzooxazole moiety showed significant antitumor activity when tested against multiple cancer cell lines using both 2D and 3D culture methods . The results demonstrated higher cytotoxicity in 2D cultures compared to 3D models, suggesting different mechanisms of action influenced by cellular context.

-

Antimicrobial Testing :

- In antimicrobial assays, derivatives similar to 2-(Benzooxazol-2-ylsulfanyl)-N-cyclohexylcarbamoylmethyl-N-(3-fluoro-phenyl)-acetamide were tested using broth microdilution methods, following CLSI guidelines. The compounds exhibited varying degrees of activity against E. coli and S. aureus, indicating their potential as new antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.